REACTION_SMILES
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[Al+3:15].[C:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])(=[O:26])[Cl:27].[CH2:1]1[c:2]2[cH:3][cH:4][cH:5][cH:6][c:7]2-[c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]21.[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[Cl-:14].[Cl-:16].[Cl-:17].[ClH:28].[S:29]=[C:30]=[S:31]>>[CH2:1]1[c:2]2[cH:3][c:4]([C:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])=[O:26])[cH:5][cH:6][c:7]2-[c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCC(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)Cc1ccccc1-2
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
S=C=S
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCC(=O)c1ccc2c(c1)Cc1ccccc1-2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |